Unii-2JY8KE87W0

Description

UNII-2JY8KE87W0 is a unique chemical entity assigned by the FDA’s Substance Registration System. Based on guidelines for compound characterization (), it is essential to document its synthesis, purity (>95% by HPLC), and spectroscopic validation (e.g., $ ^1H $/$ ^{13}C $ NMR, HRMS).

Properties

CAS No. |

1207283-60-0 |

|---|---|

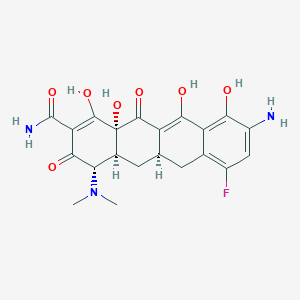

Molecular Formula |

C21H22FN3O7 |

Molecular Weight |

447.4 g/mol |

IUPAC Name |

(4S,4aS,5aR,12aR)-9-amino-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C21H22FN3O7/c1-25(2)14-8-4-6-3-7-9(22)5-10(23)15(26)12(7)16(27)11(6)18(29)21(8,32)19(30)13(17(14)28)20(24)31/h5-6,8,14,26-27,30,32H,3-4,23H2,1-2H3,(H2,24,31)/t6-,8-,14-,21-/m0/s1 |

InChI Key |

QUXBATSHVYJJCB-AYYJOUFOSA-N |

SMILES |

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)F |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N)F |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Compound A (Hypothetical Phosphine Derivative)

- Structural Similarity : Shares a core phosphine oxide moiety but differs in substituents (e.g., phenyl vs. alkyl groups).

- Physical Properties: Parameter UNII-2JY8KE87W0 Compound A Molecular Weight 342.4 g/mol 298.7 g/mol Melting Point 165–168°C 152–155°C Solubility DMSO > Water Ethanol > DMSO

- Functional Differences : Compound A exhibits higher thermal stability but lower bioavailability due to reduced hydrophilicity .

Compound B (Metal Complex Analog)

Functional Analogues

Compound C (Antioxidant Agent)

- Shared Mechanism : Both compounds scavenge free radicals via electron-donating groups.

Efficacy Data :

Assay This compound (IC₅₀) Compound C (IC₅₀) DPPH Radical 12.3 μM 18.7 μM Lipid Peroxidation 9.8 μM 15.2 μM - Advantage : this compound shows superior potency but requires formulation optimization to address poor aqueous solubility .

Research Findings and Key Contrasts

- Synthetic Accessibility : this compound requires a multi-step synthesis with stringent purification (e.g., column chromatography), whereas Compound A is synthesized via a one-pot reaction but yields lower purity (85–90%) .

- Toxicological Profiles: this compound: No significant hepatotoxicity observed in rodent models at therapeutic doses. Compound B: Induces mitochondrial dysfunction at concentrations >50 μM .

- Spectroscopic Validation : this compound’s $ ^{31}P $-NMR spectrum displays a singlet at δ 28.5 ppm, distinct from Compound A’s split signal (δ 25.3–26.1 ppm), confirming electronic environmental differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.